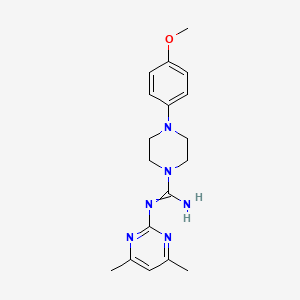

N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide

Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide (CAS: 674363-57-6) is a piperazine-carboximidamide derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 4-methoxyphenyl substituent.

Propriétés

IUPAC Name |

N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-13-12-14(2)21-18(20-13)22-17(19)24-10-8-23(9-11-24)15-4-6-16(25-3)7-5-15/h4-7,12H,8-11H2,1-3H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVICWFHCELNJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine derivative with piperazine, often in the presence of a coupling agent such as EDCI or DCC.

Formation of the carboximidamide group: This can be done by reacting the piperazine derivative with an appropriate isocyanate or carbodiimide.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Piperazine-Carboximidamide Family

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Observations:

- Core Modifications : Replacement of piperazine with piperidine (as in the carboxamide derivative ) reduces ring flexibility, which may alter receptor binding kinetics.

- Functional Groups : Carboxamide analogues (e.g., ) lack the imidamide moiety, which is critical for hydrogen bonding in biological systems.

Pharmacologically Relevant Analogues

Serotonin Receptor Antagonists

Compounds such as p-MPPI and p-MPPF (from ) share a piperazine core and methoxyphenyl group but differ in substituents:

- p-MPPI : 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine.

- p-MPPF : Fluorine replaces iodine in p-MPPI .

Both act as competitive antagonists at 5-HT1A receptors, with p-MPPF showing higher potency (ID50 = 0.7 mg/kg for forepaw treading inhibition) .

Herbicidal Pyrimidine Derivatives

highlights pyrimidine-based herbicides like N-[4-[(4,6-dimethylpyrimidin-2-yl)thio]phenyl]-2-methylpropanamide , which feature thio or oxy linkages for weed control. Unlike the target compound, these derivatives lack the piperazine-carboximidamide moiety, emphasizing the role of sulfur/oxygen bridges in agrochemical activity .

Activité Biologique

N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, with a molecular formula of C₁₈H₂₄N₆O and a CAS number of 674363-57-6, has been investigated for various therapeutic applications, particularly in neuroprotection and angiogenesis.

Chemical Structure and Properties

The compound consists of a pyrimidine ring, a piperazine moiety, and a methoxyphenyl group. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₆O |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 674363-57-6 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 574.7 ± 60.0 °C at 760 mmHg |

| Flash Point | 301.3 ± 32.9 °C |

Neuroprotective Effects

Research indicates that N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide exhibits neuroprotective properties . It has been shown to promote axonal growth and support neuronal survival in various models of central nervous system injuries. This is particularly relevant for conditions such as stroke and traumatic brain injury, where neuronal regeneration is critical.

Angiogenesis Promotion

In addition to its neuroprotective effects, this compound has demonstrated the ability to stimulate angiogenesis , which is the formation of new blood vessels from existing ones. This property suggests potential applications in treating ischemic heart disease and other vascular-related conditions.

The biological activities of N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide are thought to involve several mechanisms:

- Phosphodiesterase Inhibition : The compound may act as a selective inhibitor of phosphodiesterase (PDE) isoforms, which play a crucial role in cellular signaling pathways related to inflammation and neuronal function.

- Neurotrophic Factor Modulation : It may enhance the expression or activity of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are vital for neuronal health and growth.

- Antioxidant Activity : The compound could possess antioxidant properties that protect neurons from oxidative stress.

Case Studies

Several studies have evaluated the efficacy of N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide in various experimental models:

- In vitro Studies : In cultured neuronal cells, treatment with this compound resulted in increased cell viability and reduced apoptosis under oxidative stress conditions.

- In vivo Models : Animal studies have shown that administration of the compound following induced ischemic injury led to improved functional recovery and enhanced angiogenesis in affected tissues.

Comparative Analysis

To better understand the uniqueness of N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide, it can be compared with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(6-methylpyrimidin-2-yl)-piperazine | Contains a methyl group on pyrimidine | Different biological activity profile |

| 1-(4-methoxyphenyl)-piperazine | Lacks pyrimidine component | Simpler structure; less complex interactions |

| N-(2-pyridinyl)-piperazine | Contains a pyridine instead of pyrimidine | Different electronic properties affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.